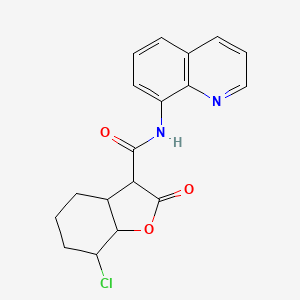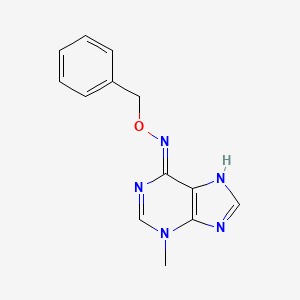
O-Benzyl-N-(3-methyl-3H-purin-6-yl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Benzyl-N-(3-methyl-3H-purin-6-yl)hydroxylamine is a chemical compound that belongs to the class of hydroxylamines Hydroxylamines are known for their versatile reactivity and are often used in organic synthesis and pharmaceutical research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Benzyl-N-(3-methyl-3H-purin-6-yl)hydroxylamine typically involves the reaction of benzylhydroxylamine with a purine derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
O-Benzyl-N-(3-methyl-3H-purin-6-yl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
O-Benzyl-N-(3-methyl-3H-purin-6-yl)hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-nitrogen bonds.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of O-Benzyl-N-(3-methyl-3H-purin-6-yl)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-Benzylhydroxylamine: Similar in structure but lacks the purine moiety.
N-Methylhydroxylamine: Contains a methyl group instead of the benzyl group.
O-Methylhydroxylamine: Contains a methoxy group instead of the benzyl group.
Uniqueness
O-Benzyl-N-(3-methyl-3H-purin-6-yl)hydroxylamine is unique due to the presence of both the benzyl and purine moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets and enhances its reactivity in organic synthesis.
Eigenschaften
Molekularformel |
C13H13N5O |
|---|---|
Molekulargewicht |
255.28 g/mol |
IUPAC-Name |
(Z)-3-methyl-N-phenylmethoxy-7H-purin-6-imine |
InChI |
InChI=1S/C13H13N5O/c1-18-9-16-12(11-13(18)15-8-14-11)17-19-7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,14,15)/b17-12- |
InChI-Schlüssel |
QTVZDBRJGMBSJY-ATVHPVEESA-N |
Isomerische SMILES |
CN1C=N/C(=N\OCC2=CC=CC=C2)/C3=C1N=CN3 |
Kanonische SMILES |
CN1C=NC(=NOCC2=CC=CC=C2)C3=C1N=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-5-{[(propan-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid](/img/structure/B15214502.png)

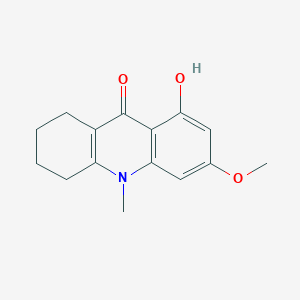

![6-([1,1'-Biphenyl]-2-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B15214521.png)
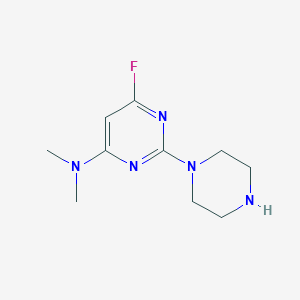

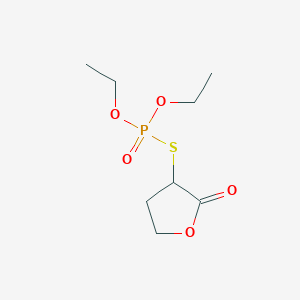
![Ethanol, 2-[[2-[(4-phenoxyphenyl)amino]-4-pyrimidinyl]amino]-](/img/structure/B15214555.png)
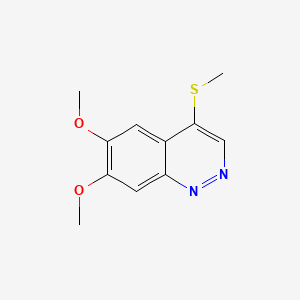
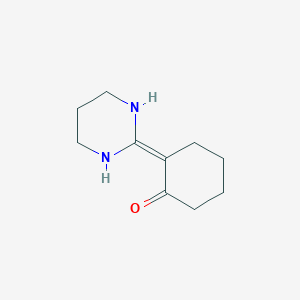
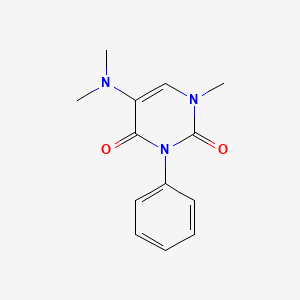
![5-Amino-2-{[(pyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B15214575.png)
